(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime
Description
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime is an organic compound that features a pyridine ring attached to an ethanone group, with an O-benzyl oxime moiety
Properties
IUPAC Name |
(E)-N-phenylmethoxy-1-pyridin-2-ylethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZFFMRKRXHMBH-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime typically involves the reaction of pyridin-2-yl ethanone with benzyl hydroxylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxime ethers, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime serves as an important intermediate for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Oxidation : Can be oxidized to form oxime ethers.
- Reduction : The oxime group can be reduced to amines using reducing agents like sodium borohydride.
- Substitution Reactions : The benzyl group can be substituted with other functional groups under appropriate conditions .
Biological Applications
The compound has shown potential in biological studies, particularly in enzyme inhibition and coordination chemistry. It can act as a ligand in metalloenzyme studies, providing insights into enzyme mechanisms and interactions.
A notable case study involved the use of oxime derivatives in antifungal activity assessments against various strains such as Candida albicans and Aspergillus niger. Some derivatives exhibited antifungal activity comparable to established drugs like fluconazole .
Industrial Applications
In the industrial sector, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its properties make it suitable for developing pesticides and herbicides due to its biological activity against pests and fungi.
Antifungal Activity Assessment
A study evaluated the antifungal properties of various oxime ethers, including this compound. The results indicated significant activity against C. albicans and A. niger, demonstrating its potential as a lead compound for developing new antifungal agents .
Coordination Chemistry
Research has demonstrated that this compound can form stable complexes with transition metals, enhancing our understanding of metal-ligand interactions in biological systems. This property is crucial for designing new catalysts and therapeutic agents.
Mechanism of Action
The mechanism by which (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl ethanone: Lacks the oxime group, making it less versatile in certain reactions.
Benzyl oxime: Does not have the pyridine ring, limiting its applications in coordination chemistry.
Pyridin-2-yl methanone oxime: Similar structure but different positioning of the oxime group.
Uniqueness
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime is unique due to the combination of the pyridine ring and the O-benzyl oxime group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
It features a pyridine ring, an ethanone moiety, and an oxime functional group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that oxime ethers, including this compound, exhibit significant antimicrobial properties. The presence of the oxime functional group enhances the compound's ability to interact with microbial targets.
- Antifungal Activity : In a study on various oxime ethers, compounds similar to this compound demonstrated high antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values as low as 0.004 µg/mL for some derivatives .
- Antibacterial Activity : The compound has also shown promise against Gram-positive bacteria, exhibiting bactericidal effects with MIC values ranging from 15.625 µM to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis .
Antioxidant Activity
The antioxidant properties of this compound have been highlighted in studies focusing on its role as an aldose reductase inhibitor. This activity is crucial in mitigating oxidative stress associated with diabetic complications .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with various biological macromolecules. The oxime group is known to facilitate interactions with enzymes and receptors, leading to inhibition of key metabolic pathways.
Study on Antifungal Efficacy
A recent study evaluated the antifungal efficacy of several oxime derivatives, including this compound. The findings indicated that this compound exhibited potent antifungal properties comparable to established antifungal agents like voriconazole .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5c | Candida albicans | 0.004 |
| 5b | Aspergillus fumigatus | >128 |
| 11a | Candida tropicalis | 0.001 |
Study on Antioxidant Properties
In another research effort focusing on aldose reductase inhibition, derivatives of benzaldehyde O-benzyl oximes were synthesized and evaluated for their antioxidant capabilities. The results demonstrated that these compounds significantly reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage in diabetic conditions .
Q & A
Basic Research Questions
Q. How is (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime synthesized, and what analytical techniques confirm its structural integrity?
- Methodology : The compound is synthesized via O-benzylation of the parent oxime using benzyl halides under basic conditions. Structural confirmation employs NMR (¹H and ¹³C) to verify the oxime geometry (E/Z) and benzyl group incorporation. For example, ¹H NMR signals at δ 5.20 (s, 2H) confirm the benzyloxy moiety, while the pyridyl protons appear as distinct aromatic multiplet patterns . X-ray crystallography further resolves stereochemical details, as demonstrated in studies of analogous oxime derivatives .
Q. What is the coordination behavior of this compound with transition metals?
- Methodology : The compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and oxime nitrogen. For example, copper(II) complexes adopt distorted square-pyramidal geometries, with bond lengths (Cu–Npyridine ≈ 1.95 Å, Cu–Noxime ≈ 2.05 Å) determined by X-ray diffraction. Stability in aqueous media is inferred from isolated trihydrate complexes, though long-term stability under varying pH/temperature requires further study .
Advanced Research Questions
Q. How do reaction conditions influence enantioselectivity in the borane-mediated reduction of this compound?
- Methodology : Enantioselective reduction to (S)-1-(pyridin-2-yl)ethylamine is optimized using spiroborate catalysts (e.g., catalyst 10 ). Key variables:
| Solvent | Catalyst Load (equiv) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| THF | 0.1 | 0 | 50 | 92 |
| Dioxane | 0.3 | 10 | 75 | 98 |
| Dioxane enhances steric control, while higher catalyst loads reduce reaction times. Pyridyl nitrogen coordination to borane necessitates stoichiometric adjustments (5 equiv BH₃·THF) . |
Q. Why do 2-pyridyl derivatives exhibit lower enantioselectivity compared to 3- or 4-pyridyl analogs in catalytic reductions?
- Data Contradiction Analysis : Steric hindrance at the 2-position disrupts catalyst-substrate alignment, favoring uncatalyzed pathways via borane-pyridine coordination (Scheme 3, ). For 2-pyridyl derivatives, even with 1.0 equiv catalyst and 4.0 equiv BH₃, enantioselectivity peaks at 73% ee, versus >98% ee for 3-/4-pyridyl analogs. Computational modeling (DFT) could further elucidate transition-state geometries.
Q. What structural modifications enhance the antimicrobial activity of oxime ether derivatives?
- Structure-Activity Relationship (SAR) : Substituting the benzyl group with electron-withdrawing groups (e.g., nitro) or extending the alkyl chain reduces activity. For example:
Q. How does this compound contribute to therapeutic applications in autoimmune disorders?
- Pharmacological Evaluation : Analogous imidazole-based oximes (e.g., LX2931) inhibit sphingosine 1-phosphate lyase (S1PL), reducing lymphocyte trafficking. In vivo studies show dose-dependent lymphocyte count reductions (ED₅₀ = 10 mg/kg in rats) and efficacy in rheumatoid arthritis models. Phase II trials confirm reversibility and tolerability up to 180 mg/day in humans .
Methodological Notes
- Enantiomeric Excess Determination : Gas chromatography (GC) with chiral columns (e.g., Chirasil-Dex-CB) resolves acetylated amine derivatives, with calibration against racemic standards .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) optimize ligand-metal complex geometries and predict electronic properties for catalytic cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
